
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Description
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate (CAS: 1391077-73-8) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring functionalized with two ester groups (tert-butyl and ethyl) and a methyl substituent at the 2-position. Its molecular formula is inferred as C₁₂H₁₉NO₄ based on structural analogs . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules or constrained peptidomimetics. The tert-butyl and ethyl ester groups serve as orthogonal protecting groups, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-methylazetidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJLPHUZYXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Azetidine Ring
- Starting from substituted amino alcohols or halogenated precursors, intramolecular cyclization is induced under controlled conditions to form the azetidine ring.
- For example, thermal isomerization of aziridines in acetonitrile or Mitsunobu cyclization techniques have been reported to efficiently yield azetidine rings with desired stereochemistry.
- Reduction steps using lithium aluminum hydride (LAH) or borane dimethyl sulfide complexes facilitate conversion of esters or amides to alcohols or amines necessary for ring closure.
Introduction of Boc and Ethyl Ester Groups
- The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at low temperatures (0°C), typically in the presence of a base such as potassium carbonate or sodium bicarbonate.
- The carboxyl group is esterified with ethanol or ethyl chloroformate to introduce the ethyl ester functionality.
- These steps are performed under anhydrous conditions to prevent hydrolysis and ensure high yields.
Purification and Characterization
- The crude product is purified by flash chromatography using hexane-ethyl acetate mixtures (commonly 2:1 ratio).
- Characterization is performed by NMR spectroscopy (1H and 13C), LC-MS, and sometimes X-ray crystallography to confirm structure and stereochemistry.
- Typical yields for these steps range from 70% to over 90%, depending on reaction conditions and purity of starting materials.
Representative Experimental Procedure (Adapted from Literature)
Step | Reagents & Conditions | Outcome | Yield (%) |
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1. Amino alcohol preparation | Starting amino alcohol dissolved in THF; K2CO3 aqueous solution added; cooled to 0°C | Formation of intermediate amino alcohol | 85-90 |
2. Boc protection | Di-tert-butyl dicarbonate added dropwise in DCM at 0°C; stirred overnight | Boc-protected amino alcohol | 90-95 |
3. Esterification | Reaction with ethyl chloroformate or ethanol under basic conditions | Formation of ethyl ester | 80-90 |
4. Cyclization | Intramolecular cyclization via Mitsunobu reaction or thermal isomerization | Azetidine ring formation | 70-85 |
5. Purification | Flash chromatography (hexane:ethyl acetate 2:1) | Pure 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate | - |
Research Findings and Optimization Notes
- The use of borane dimethyl sulfide complex for reduction steps provides high selectivity and yields (up to 95.8%) in intermediate transformations.
- Maintaining low temperatures (0–5°C) during Boc protection minimizes side reactions and improves product purity.
- Flash chromatography solvent ratios are critical; a 2:1 hexane to ethyl acetate mixture balances polarity for effective separation.
- Alternative cyclization methods such as thermal isomerization of aziridines in acetonitrile have been shown to yield azetidine derivatives efficiently, offering synthetic flexibility.
- Enantiomeric purity can be enhanced by recrystallization or chiral resolution techniques if stereochemistry is crucial for downstream applications.
Summary Table of Preparation Methods
Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Notes |
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Amino alcohol synthesis | Amino alcohol + K2CO3 in THF/H2O | 85-90 | Cooling to 0°C recommended |
Boc protection | Di-tert-butyl dicarbonate, DCM, 0°C | 90-95 | Stir overnight for complete reaction |
Esterification | Ethyl chloroformate or ethanol, base | 80-90 | Anhydrous conditions essential |
Cyclization | Mitsunobu reaction or thermal isomerization | 70-85 | Choice depends on substrate and scale |
Purification | Flash chromatography (hexane:EtOAc 2:1) | - | Critical for product purity |
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the azetidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where ester groups are reduced to hydroxyl groups.
Substitution: Substituted azetidine derivatives with new alkyl or aryl groups.
Scientific Research Applications
Overview
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 243.30 g/mol. This compound features an azetidine ring, which is a four-membered nitrogen-containing structure, and is characterized by its unique substituents: tert-butyl, ethyl, and methyl groups. The diverse applications of this compound span several fields, including chemistry, biology, medicine, and materials science.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its structural properties allow it to be utilized in the preparation of more complex molecules through various chemical reactions such as:
- Cyclization Reactions : The azetidine ring can be formed via cyclization of amino alcohols or amino acids under acidic or basic conditions.
- Alkylation Reactions : The introduction of substituents (tert-butyl, ethyl, and methyl groups) typically involves alkyl halides or sulfonates in the presence of a base.
- Esterification : Dicarboxylate functionalities are introduced through esterification reactions with alcohols and carboxylic acids.
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer activity by interacting with specific molecular targets within cancer cells.
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate in the synthesis of new drugs. Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.
Material Science
In materials science, this compound is utilized in the development of new materials such as polymers and resins. The unique properties imparted by its azetidine structure make it valuable for creating materials with specific mechanical and thermal characteristics.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, binding to active sites and influencing biochemical pathways. The exact pathways and molecular targets would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate and analogous compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Azetidine and Related Dicarboxylates
Structural and Functional Analysis
Ring Size and Conformational Flexibility
- Azetidine Derivatives : The four-membered azetidine ring introduces significant ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to five- or six-membered analogs (e.g., pyrrolidine or piperidine) .
- Piperidine Derivatives : Six-membered rings (e.g., 1-benzyl 2-tert-butyl piperidine-1,2-dicarboxylate) offer greater conformational flexibility, making them suitable for binding pockets in enzyme inhibitors .
Substituent Effects
- Electron-Withdrawing Groups : The 5-oxo group in pyrrolidine derivatives (e.g., 144978-12-1) increases electrophilicity, facilitating nucleophilic attacks in peptide bond formation .
- Halogenated Derivatives : Chloromethyl substituents (e.g., 1091626-35-5) enable further functionalization via nucleophilic substitution, critical in prodrug development .
Stereochemical Considerations Chiral centers in compounds like (2S,4R)-1-tert-butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate (CAS: N/A) influence enantioselective synthesis pathways, as seen in protease inhibitor research .
Physicochemical Properties
- Polarity and Solubility : The tert-butyl group enhances lipid solubility, whereas ethyl esters balance polarity for aqueous reaction conditions .
- Thermal Stability : Oxo-substituted pyrrolidines (e.g., 144978-12-1) exhibit lower melting points (~48–50°C) compared to azetidines, which are typically oils or low-melting solids .
Biological Activity
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate (CAS Number: 1391077-73-8) is a synthetic organic compound characterized by its azetidine ring structure and the presence of multiple alkyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- Structure : The compound features a four-membered nitrogen-containing azetidine ring with tert-butyl, ethyl, and methyl groups attached to it.
Synthesis
This compound is synthesized through several steps:
- Formation of the Azetidine Ring : Cyclization reactions involving amino alcohols or amino acids.
- Alkylation : Introduction of tert-butyl, ethyl, and methyl groups using alkyl halides.
- Esterification : Dicarboxylate groups are introduced through reactions with carboxylic acids or their derivatives.
The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, influencing biochemical pathways through binding to active sites on proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Study Findings : In a study assessing antibacterial activity against E. coli and other strains, certain azetidine derivatives showed promising results in inhibiting bacterial growth . The microdilution broth susceptibility assay demonstrated that these compounds could effectively reduce bacterial viability.
Anticancer Potential
The potential anticancer properties of azetidine derivatives have been explored in various studies:
- Mechanistic Insights : Some derivatives have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival. The exact mechanism by which this compound exerts its effects remains an area for further investigation.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves protecting group strategies (e.g., tert-butyl for stability) and nucleophilic substitutions. For example, a similar azetidine derivative was synthesized via a five-step process:
Deprotonation with lithium diisopropylamide (LDA) in THF/hexane at -78°C to form intermediates.
Acid-catalyzed cyclization (e.g., HCl in dioxane at 20–50°C).
Work-up with potassium carbonate in acetonitrile.
Optimization requires adjusting temperature gradients, solvent polarity, and catalyst loading (e.g., palladium acetate with tert-butyl XPhos ligand for coupling steps) . Design of Experiments (DOE) frameworks, such as factorial design, can systematically evaluate variables like reaction time and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the azetidine ring and ester groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while ethyl/methyl groups show distinct splitting .
- IR : Ester carbonyl stretches (C=O) near 1720–1740 cm validate dicarboxylate formation. Overlaps with azetidine ring vibrations require deconvolution software .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. found mass within ±2 ppm). Discrepancies due to isotopic peaks or fragmentation are resolved using tandem MS/MS .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, solvents)?
- Methodological Answer : Hydrolytic stability studies in aqueous buffers (pH 1–13) at 25–50°C reveal ester group lability. For instance, tert-butyl esters hydrolyze slower than ethyl esters under acidic conditions. Accelerated degradation tests (e.g., 70°C for 72 hours) combined with HPLC monitoring quantify half-lives. Storage recommendations: anhydrous solvents (acetonitrile) at -20°C in inert atmospheres .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for ring-opening or nucleophilic attacks. Software like Gaussian or ORCA models steric effects from the tert-butyl group. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to predict optimal conditions .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?
- Methodological Answer : Systematic validation includes:
- Replicating literature procedures with strict inert atmosphere control (e.g., Schlenk techniques).
- Analyzing byproducts via LC-MS to identify side reactions (e.g., transesterification or ring strain-induced rearrangements).
- Comparing crystallographic data (XRD) with computed stereoelectronic models to resolve stereochemical ambiguities .
Q. What strategies enable selective functionalization of the azetidine ring without disturbing the ester groups?
- Methodological Answer :
- Protecting Group Chemistry : Use orthogonal protecting groups (e.g., Fmoc for amines) during ring modifications.
- Metal Catalysis : Palladium-mediated cross-couplings (Suzuki, Heck) tolerate esters if ligands like XPhos minimize coordination to carbonyls.
- Photoredox Catalysis : Selective C–H activation at ring positions distal to bulky tert-butyl groups .
Q. How can reaction mechanisms involving this compound be elucidated when intermediates are transient or undetectable?
- Methodological Answer :
- Trapping Experiments : Add radical scavengers (TEMPO) or electrophilic traps (DMAP) to isolate intermediates.
- In Situ Monitoring : ReactIR or stopped-flow NMR captures millisecond-scale kinetics.
- Isotopic Labeling : -labeled esters track hydrolysis pathways via HRMS .
Q. What analytical workflows distinguish isomeric byproducts formed during azetidine ring synthesis?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- 2D NMR (NOESY, COSY) : Identifies spatial proximity of substituents (e.g., axial vs. equatorial methyl groups).
- VCD (Vibrational Circular Dichroism) : Resolves absolute configurations of complex diastereomers .
Q. How can this compound be integrated into polymer or supramolecular systems while retaining its structural integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.